3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride
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Description
3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H16ClN3O3 and its molecular weight is 285.73. The purity is usually 95%.
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Biological Activity
3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₂H₁₅N₃O₃ and a molecular weight of approximately 249.27 g/mol. Its structure includes a benzodiazole ring fused with a carboxylic acid functional group, which is critical for its biological activity .
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities:
- Antiviral Activity : Similar compounds have shown effectiveness against various RNA viruses by inhibiting viral RNA synthesis through interference with RNA polymerase II . The benzodiazole moiety is known for its antiviral properties, suggesting potential applications in treating viral infections.
- Antimicrobial Properties : Benzimidazole derivatives, including those related to our compound, have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli with promising results .
- Cytotoxicity : The compound's derivatives have shown cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent. Studies have reported IC₅₀ values ranging from nanomolar to micromolar concentrations against various cancer cell types .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : Many benzimidazole derivatives act by inhibiting key enzymes involved in cellular processes. For example, inhibition of topoisomerase I has been linked to the cytotoxic effects observed in certain derivatives .
- Receptor Interaction : The compound may interact with various receptors involved in cell signaling pathways, potentially leading to apoptosis or cell cycle arrest in cancer cells .
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which can contribute to their therapeutic effects by reducing oxidative stress within cells .
Case Studies
Several studies have highlighted the biological efficacy of compounds related to this compound:
- Study on Antiviral Activity : A study demonstrated that a related benzimidazole derivative effectively inhibited human cytomegalovirus (HCMV) replication at non-cytotoxic concentrations, suggesting a potential therapeutic application for viral infections .
- Anticancer Research : Research on benzimidazole derivatives indicated that modifications at specific positions significantly enhanced their cytotoxicity against various cancer cell lines. For instance, compounds bearing a dimethylamino group showed increased potency compared to their counterparts lacking this functional group .
Comparative Analysis
A comparative analysis of structural analogs reveals insights into the relationship between structure and biological activity:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid | C₁₂H₁₅N₃O₃ | Antiviral |
3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid | C₁₂H₁₅N₃O₃ | Antimicrobial |
4-Methylbenzoic acid | C₈H₈O₂ | Moderate cytotoxicity |
This table illustrates how slight modifications can lead to significant changes in biological activity.
Properties
IUPAC Name |
3-[2-(dimethylamino)ethyl]-2-oxo-1H-benzimidazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.ClH/c1-14(2)5-6-15-10-7-8(11(16)17)3-4-9(10)13-12(15)18;/h3-4,7H,5-6H2,1-2H3,(H,13,18)(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYCHXQZVOENKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(C=CC(=C2)C(=O)O)NC1=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955548-28-3 |
Source
|
Record name | 3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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